Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. Given the compound's specific nature and the limited availability of direct experimental data in public literature, this document emphasizes predictive analysis based on its molecular structure, discusses theoretical frameworks for solvent selection, and provides robust, standardized protocols for experimental solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For a compound like 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, which serves as a complex building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount.[1][2] Solvent selection impacts every stage of the pharmaceutical pipeline, including synthesis, purification, crystallization, formulation, and ultimately, bioavailability.[3][4][5] Poor solubility can lead to significant challenges, such as difficulties in achieving desired concentrations for reactions, inefficient purification, and low bioavailability, potentially causing promising candidates to fail in later stages.[1][6]
This guide serves as a foundational resource for scientists, providing the necessary theoretical and practical tools to effectively predict, measure, and modulate the solubility of this specific molecule.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8] A detailed examination of the molecular structure of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate provides the basis for predicting its solubility profile.
Molecular Formula: C₁₄H₁₇NO₄[9]
Molecular Weight: 263.29 g/mol [9]
Key Structural Features:
-
Aromatic Benzyl Group: The nonpolar benzene ring is a significant feature, suggesting favorable van der Waals interactions. This group will promote solubility in nonpolar and moderately polar solvents that can engage in π-π stacking or have aromatic character.
-
Tertiary Amine (Azetidine Ring): The nitrogen atom within the strained four-membered azetidine ring acts as a hydrogen bond acceptor. Its lone pair of electrons can interact with protic solvents.
-
Two Ester Functional Groups: The benzyl ester and methyl ester groups introduce polarity and are potent hydrogen bond acceptors at their carbonyl oxygen atoms. The presence of these polar groups suggests that the molecule is not entirely nonpolar.
-
Quaternary Carbon: The methyl group attached to the C3 position of the azetidine ring adds to the steric bulk and slightly increases the lipophilic character of the molecule.
Predicted Solubility Behavior:
Based on this hybrid structure, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate is predicted to be a molecule of intermediate polarity. It lacks hydrogen bond donor capabilities but possesses multiple hydrogen bond acceptor sites.[10] Therefore, its solubility will be highest in solvents that can effectively overcome its crystal lattice energy through a combination of dipole-dipole interactions, hydrogen bonding (as an acceptor), and dispersion forces.
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Figure 1: Key structural features influencing the solubility of the target molecule.
Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)
A more quantitative approach to solvent selection can be achieved using Hansen Solubility Parameters (HSP).[7] This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][11] The fundamental principle is that substances with similar HSP values are likely to be miscible.[11][12]
The HSP of a solute can be determined experimentally by assessing its solubility in a range of well-characterized solvents. For a molecule like 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, this predictive tool is invaluable for screening and identifying optimal solvents or solvent blends for specific applications like crystallization or formulation, thereby reducing empirical trial-and-error.[7][12]
Table 1: Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may offer better solubility than hexane due to potential π-π interactions with the benzyl group. Overall solubility is limited by the polar ester groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions. DCM and THF are excellent choices. DMF, a strong polar aprotic solvent, is very likely to be a good solvent due to its high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate | Alcohols can act as hydrogen bond donors to the ester and amine sites. However, the nonpolar benzyl group may limit solubility in highly polar alcohols like methanol compared to ethanol or IPA. |
Experimental Protocols for Solubility Determination
Accurate experimental determination of solubility is essential to validate theoretical predictions and provide the quantitative data needed for process development. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[1][13]
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility of the compound at a specific temperature.
Objective: To find the maximum concentration of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate that dissolves in a selection of organic solvents at equilibrium.
Materials:
-
1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (solid, >97% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.[1]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14] The time required may need to be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[1]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulate matter.[1] Adsorption of the compound onto the filter should be checked and accounted for, especially at low concentrations.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.
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Figure 2: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination for High-Throughput Screening
For early-stage discovery, where compound availability is limited, kinetic solubility assays provide a faster, higher-throughput alternative.[2][6] This method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an anti-solvent (the test solvent).[2]
Objective: To rapidly screen the solubility of the compound across a panel of solvents.
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Solvent Plate: Dispense the test organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the test solvents. Precipitation will occur as the DMSO is diluted.[2]
-
Incubation & Detection: After a short incubation period, measure the turbidity or light scattering in each well using a nephelometer or plate reader.[2]
-
Analysis: The concentration at which precipitation is observed is defined as the kinetic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table to facilitate comparison across different solvents and conditions.
Table 2: Illustrative Solubility Data for 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane (DCM) | Polar Aprotic | > 200 | > 0.76 |
| Ethyl Acetate | Polar Aprotic | 150 | 0.57 |
| Acetone | Polar Aprotic | 125 | 0.48 |
| Ethanol | Polar Protic | 80 | 0.30 |
| Toluene | Nonpolar | 45 | 0.17 |
| Hexane | Nonpolar | < 1 | < 0.004 |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Conclusion and Recommendations
The structural features of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate—a combination of a nonpolar benzyl group and polar ester and amine functionalities—classify it as a molecule of intermediate polarity. This analysis predicts high solubility in polar aprotic solvents like DCM, THF, and ethyl acetate, moderate solubility in polar protic solvents such as ethanol, and low solubility in nonpolar aliphatic solvents like hexane.
For practical applications, it is strongly recommended to:
-
Prioritize Polar Aprotic Solvents: For processes requiring high concentrations, solvents like Dichloromethane and Ethyl Acetate are likely the most effective choices.
-
Utilize Predictive Tools: Employ computational models like Hansen Solubility Parameters to guide solvent selection and reduce experimental workload, especially when considering solvent mixtures.[15][16][17]
-
Perform Experimental Verification: Always validate predictions with robust experimental methods, such as the shake-flask protocol, to obtain accurate thermodynamic solubility data essential for process scale-up and formulation development.
This comprehensive approach, combining theoretical prediction with rigorous experimental validation, will enable researchers to make informed decisions regarding solvent selection, ultimately accelerating the development timeline for drug candidates derived from this important chemical building block.
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Available at: [Link]
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SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
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PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
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ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Available at: [Link]
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ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]
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American Chemical Society. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]
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Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
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Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]
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UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Available at: [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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